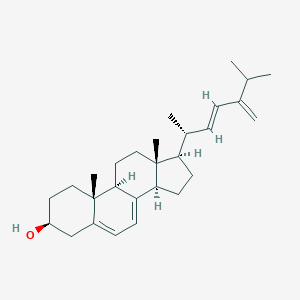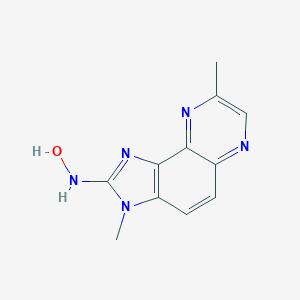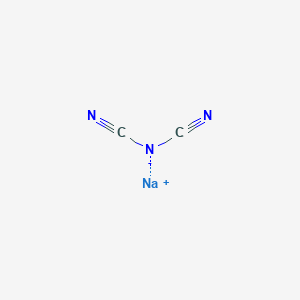
Sodium dicyanamide
Vue d'ensemble
Description
Sodium dicyanamide (NaDCA) is a white to off-white powder . It contains two cyanide groups bound to a central nitrogen anion . It was used as a leaching reagent for gold recovery and can form a new catalyst system for benzene liquid hydrogenation . It is also used extensively as a counterion of organic and inorganic salts, and as a reactant for the synthesis of various covalent organic structures .
Synthesis Analysis
The synthesis of Sodium dicyanamide involves complex chemical reactions. It has been used in the formation of new catalyst systems . It is also used in the formation of coordination polymers, where it acts as a bridge between metal ions .
Molecular Structure Analysis
The molecular formula of Sodium dicyanamide is C2N3Na . It consists of two cyanide groups bound to a central nitrogen anion . The molecular weight is 89.03 g/mol .
Chemical Reactions Analysis
Sodium dicyanamide has been studied for its reactivity in various chemical reactions. It has been used as a leaching reagent for gold recovery . It also plays a role in the synthesis of complex organic molecules .
Physical And Chemical Properties Analysis
Sodium dicyanamide is a white to off-white powder . The molecular weight is 89.03 g/mol . More detailed physical and chemical properties may be found in specialized chemical databases .
Applications De Recherche Scientifique
-
Pharmaceutical Research and Development
- Sodium Dicyanamide (NaDCA) aids in the development of medications with diverse therapeutic properties, crucial for combating infectious diseases and improving public health .
- Its ability to modulate biological pathways and inhibit microbial growth makes it a valuable asset in pharmaceutical research and development .
-
Agriculture: Herbicides, Fungicides, and Plant Growth Regulators
- NaDCA’s role in herbicides, fungicides, and plant growth regulators contributes to sustainable farming practices by promoting crop health and productivity while minimizing environmental impact .
- NaDCA-based formulations effectively target pests and pathogens, providing farmers with efficient solutions for crop protection .
-
Specialty Chemical Production: Flame Retardants and Corrosion Inhibitors
-
Metallurgical Processes
- Its involvement in metallurgical processes as a nitrogen source for nitriding underscores NaDCA’s versatility and adaptability, supporting innovations in materials science and engineering .
- By facilitating surface hardening of metals, NaDCA enhances the mechanical properties and durability of engineered components .
-
Gold Leaching
- Sodium dicyanamide (SD) was used as a leaching reagent for gold recovery .
- The effects of the SD dosage and solution pH on the gold-leaching performance were investigated .
- A gold recovery of 34.8% was obtained when SD was used as the sole leaching reagent at a dosage of 15 kg/t .
- In the presence of a certain amount of potassium ferrocyanide (PF) in the SD solution, the gold recovery was found to increase from 34.8% to 57.08% .
- The gold-leaching rate increased from 4.03 to 39.99 ng·cm–2·min–1 when the SD concentration was increased from 0 to 0.17 mol/L, and increased from 39.99 to 272.62 ng·cm–2·min–1 when 0.1 mol/L of PF was used in combination with SD .
-
Reagent and Catalyst in Research Laboratories
- NaDCA is utilized as a reagent and catalyst in research laboratories, underscoring its importance in advancing chemical synthesis methodologies and facilitating scientific discoveries .
- Its role in organic transformations and chemical reactions serves as a cornerstone for the development of novel compounds and materials .
- Its compatibility with various solvents and reaction conditions makes it a versatile tool for chemical manufacturing and synthesis .
-
Ionic Liquids
- The dicyanamide (DCA) ionic liquids are typical CHN type ILs which are halogen free, chemically stable, low-viscous, and fuel-rich .
- The transport properties of DCA ionic liquids are significant for their applications as solvents, electrolytes, and hypergolic propellants .
- This work systematically investigates several important transport properties of four DCA ILs including viscosity, conductivity, and electrochemical property at different temperatures .
- DCA ILs have relatively high values of electrochemical windows (EWs), which indicates that the DCA ILs are potential candidates for electrolytes in electrochemical applications .
-
Organic Superconductor
-
Counterion of Organic and Inorganic Salts
-
Reactant for the Synthesis of Various Covalent Organic Structures
-
Role in Primordial Biogenesis
Safety And Hazards
Orientations Futures
The Sodium dicyanamide market is experiencing notable growth driven by several key factors. Technological advancements have led to the development of innovative Sodium dicyanamide solutions, meeting diverse consumer needs across industries . Sectors such as construction, automotive, and electronics are witnessing significant demand for Sodium dicyanamide products . Ongoing investments in research and development are expected to drive continuous improvement in Sodium dicyanamide offerings, enhancing their performance and efficiency .
Propriétés
IUPAC Name |
sodium;dicyanoazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2N3.Na/c3-1-5-2-4;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBPPZBJIFNGJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[N-]C#N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2N3Na | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049404 | |
| Record name | Sodium cyanocyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | Sodium dicyanoamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17546 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium dicyanamide | |
CAS RN |
1934-75-4 | |
| Record name | Sodium dicyanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001934754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanamide, N-cyano-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium cyanocyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium dicyanoamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.094 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM DICYANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9C96I1MRE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



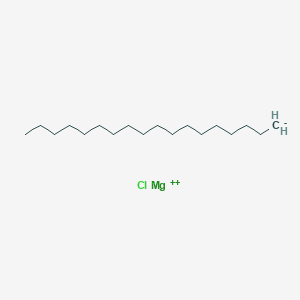
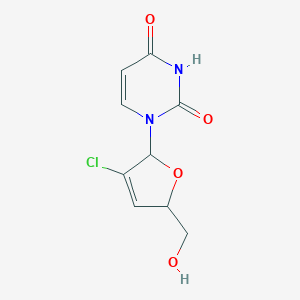
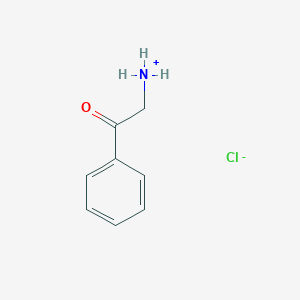
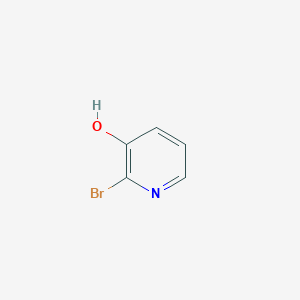
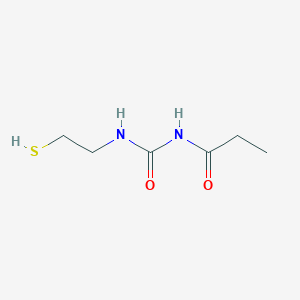
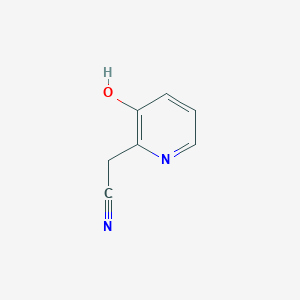
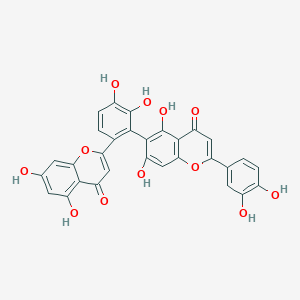
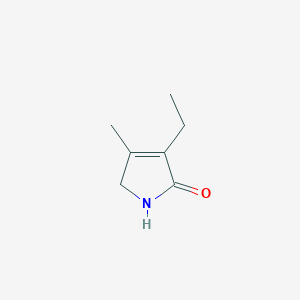
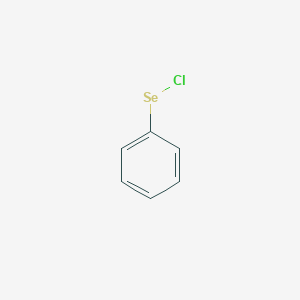
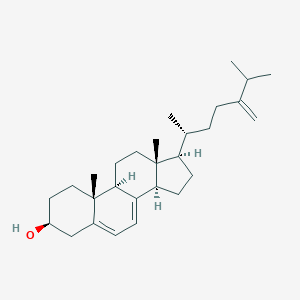
![4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine](/img/structure/B45617.png)
